molecular formula C13H19N3O2 B577384 Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate CAS No. 1273680-69-5

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B577384
CAS No.: 1273680-69-5
M. Wt: 249.314
InChI Key: DWQTVFIZCAZCDY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with an ethyl ester group and a 4-methylpyrimidin-2-yl group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methylpyrimidine with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation .

Comparison with Similar Compounds

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate can be compared with other piperidinecarboxylic acid derivatives:

Properties

IUPAC Name

ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQTVFIZCAZCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716865
Record name Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273680-69-5
Record name Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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